1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene
Description
Contextualization within Polyketide and Acetylbenzene Chemistry
Polyketides are a large and structurally diverse class of natural products synthesized by organisms such as bacteria, fungi, and plants. nih.gov They are built from simple acyl-CoA precursors in a process analogous to fatty acid synthesis, catalyzed by enzymes known as polyketide synthases (PKSs). nih.gov This biosynthetic pathway generates molecules with a wide array of biological activities, including many important antibiotics and anticancer drugs. nih.gov Aromatic polyketides, specifically, are formed through the cyclization and aromatization of linear polyketide precursors. nih.gov The structural motif of a hydroxylated and alkylated benzene (B151609) ring, as seen in 1,5-diacetyl-2,4-dihydroxy-3-methylbenzene, is common in natural products derived from polyketide pathways.
Acetylbenzene, more commonly known as acetophenone, is the simplest aromatic ketone and serves as the parent structure for a vast family of related compounds. nih.gov Substituted acetophenones are significant as both natural and synthetic molecules. nih.gov They are recognized as valuable intermediates and precursors in organic synthesis due to the reactivity of the ketone group, which allows for a wide range of chemical transformations. researchgate.net The presence of hydroxyl and acetyl groups on the benzene ring classifies this compound as a poly-functionalized acetylbenzene derivative, a class of compounds actively investigated for various applications. rasayanjournal.co.in
Significance as a Building Block and Research Intermediate
In organic synthesis, compounds that serve as "building blocks" are fundamental starting materials used to construct more complex molecules. Substituted acetophenones are well-established in this role, particularly in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. researchgate.netwisdomlib.org The chemical reactivity of the acetyl groups, combined with the directing effects of the hydroxyl and methyl substituents on the aromatic ring, makes this compound a potentially versatile research intermediate.
The functional groups on the molecule offer multiple sites for chemical modification:
Acetyl Groups: The carbonyls can undergo reactions such as aldol (B89426) condensations, reductions, and oxidations. The adjacent methyl protons are acidic and can be removed to form enolates, which are key intermediates in C-C bond formation.
Hydroxyl Groups: These phenolic groups are acidic and can be deprotonated. They can also be converted into ethers or esters and influence electrophilic aromatic substitution reactions.
Aromatic Ring: The benzene core can undergo further substitution, with the existing groups directing incoming reagents to specific positions.
This multi-functionality allows the compound to be a precursor for creating a library of more complex derivatives, which is a common strategy in drug discovery and materials science. rasayanjournal.co.in
Scope and Objectives of Research on the Compound
Current scientific literature on this compound specifically is limited. smolecule.com This presents an opportunity for future research to explore its fundamental properties and potential applications. The primary objectives of such research would likely include:
Elucidation of Biological Activity: A key area of investigation would be to screen the compound for potential applications in medicinal chemistry. Given that many substituted acetophenones and polyketide-like structures exhibit biological effects, this compound could be tested for antimicrobial, antifungal, or other therapeutic activities. nih.govrasayanjournal.co.in
Experimental Determination of Properties: A thorough characterization of its physical and chemical properties is a necessary step. This includes detailed spectroscopic analysis, determination of solubility, and assessment of its stability under various conditions.
Exploration of Chemical Reactivity: Investigating its behavior in various chemical transformations would establish its utility as a synthetic intermediate. smolecule.com This involves reacting the compound with different reagents to understand how its functional groups interact and to synthesize novel derivatives.
Future research could unlock the potential of this specific molecule, contributing new knowledge to the broader fields of organic synthesis and medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5-acetyl-2,4-dihydroxy-3-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-5-10(14)8(6(2)12)4-9(7(3)13)11(5)15/h4,14-15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXPYYTZBSOMMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1O)C(=O)C)C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene
The synthesis of this compound is primarily achieved through the electrophilic substitution on a methylresorcinol scaffold. The presence of two activating hydroxyl groups and a methyl group on the benzene (B151609) ring makes it highly susceptible to acylation reactions.
Strategies for Diacetylation of Methylresorcinol Derivatives
The hydroxyl groups at positions 1 and 3 (of resorcinol) strongly activate the ring towards electrophilic attack, primarily at the ortho and para positions (2, 4, and 6). In 2-methylresorcinol, the positions C4 and C6 are doubly activated by the hydroxyl groups, making them the prime sites for acylation. This regioselectivity leads to the desired 1,5-diacetyl product (also named 4,6-diacetyl-2-methylresorcinol).
Application of Friedel-Crafts Acylation in Related Syntheses
The Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings and is the principal method for synthesizing aryl ketones wikipedia.orgsigmaaldrich.comorganic-chemistry.org. The reaction typically involves an acylating agent, such as an acyl chloride or acid anhydride, and a Lewis acid catalyst wikipedia.orgsigmaaldrich.com.
In syntheses highly analogous to that of the target compound, such as the diacetylation of resorcinol to produce 4,6-diacetylresorcinol (B1214101), various Friedel-Crafts conditions have been employed. Traditional methods often use catalysts like aluminum trichloride (AlCl₃) or zinc chloride (ZnCl₂) jmchemsci.com. However, due to the formation of stable complexes between the phenolic product and the catalyst, stoichiometric or even excess amounts of the Lewis acid are often required wikipedia.orgorganic-chemistry.org.
Modern variations aim for greener and more efficient processes. For instance, the use of solid acid catalysts or alternative Brønsted acids like methanesulfonic acid with acetic acid as the acylating agent has been reported for the diacetylation of resorcinol, avoiding halogenated catalysts and corrosive byproducts organic-chemistry.org. Biocatalytic approaches using acyltransferases have also been explored for the acylation of resorcinols, offering high selectivity under mild conditions nih.gov.
The general mechanism involves the formation of a highly electrophilic acylium ion (CH₃CO⁺) from the acylating agent and the Lewis acid. This electrophile then attacks the electron-rich methylresorcinol ring, followed by rearomatization to yield the acylated product. Given the high activation of the substrate, the reaction typically proceeds readily to the diacylated product.
| Catalyst System | Acylating Agent | Key Features | Reference |
| Aluminum Chloride (AlCl₃) | Acetyl Chloride / Acetic Anhydride | Traditional, effective, requires stoichiometric amounts. | wikipedia.orgsigmaaldrich.com |
| Zinc Chloride (ZnCl₂) | Acetic Acid | Used in Nencki reaction for ring acetylation of phenols. | wikipedia.orgjmchemsci.com |
| Methanesulfonic Acid | Acetic Acid | "Greener" alternative, avoids metal and halogen waste. | organic-chemistry.org |
| Zinc Oxide (ZnO) | Acetyl Chloride | Heterogeneous catalyst, simple, economical. | organic-chemistry.org |
| Acyltransferases | N-acetylimidazole | Biocatalytic, high selectivity, mild conditions. | nih.gov |
Modular and Convergent Synthetic Approaches
While direct diacetylation of 2-methylresorcinol is the most straightforward pathway, modular approaches can also be envisioned. These strategies involve building the molecule from smaller, pre-functionalized fragments. For instance, a fragment with a single acetyl group and hydroxyl groups could be synthesized and later coupled with another component, although this is less common for a symmetrical molecule like this compound. Convergent syntheses, where different parts of the molecule are prepared separately and then combined, are generally more efficient for larger, more complex structures than the target compound. The Haworth synthesis for polycyclic aromatic hydrocarbons is a classic example of a multi-step process involving sequential Friedel-Crafts acylations and reductions wikipedia.org.
Functional Group Reactivity and Derivatization
The chemical character of this compound is defined by its three types of functional groups: the two acetyl carbonyls, the two phenolic hydroxyls, and the aromatic ring itself.
Reactions Involving Acetyl Carbonyl Groups (e.g., Condensations, Reductions)
The acetyl groups are versatile handles for further molecular elaboration. The carbonyl carbon is electrophilic, and the adjacent methyl protons are weakly acidic, enabling a range of classical carbonyl reactions.
Condensation Reactions: The acetyl groups can participate in aldol-type and Claisen-Schmidt condensations with aldehydes and ketones to form α,β-unsaturated ketones (chalcones) researchgate.net. These reactions extend the carbon skeleton and introduce new functionalities. Condensations with amines can also occur, leading to the formation of imines or more complex heterocyclic structures nih.govnih.gov.
Reductions: The carbonyl groups can be reduced to secondary alcohols using reducing agents like sodium borohydride (NaBH₄). More vigorous reduction methods, such as the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine and a strong base) reductions, can fully deoxygenate the acetyl groups to yield the corresponding ethyl groups organic-chemistry.org.
Reactions Involving Phenolic Hydroxyl Groups (e.g., Protection, Etherification, Esterification)
The phenolic hydroxyl groups are acidic and nucleophilic, allowing for a variety of substitution reactions at the oxygen atom.
Protection: Before performing reactions on other parts of the molecule (like the acetyl groups), it is often necessary to protect the acidic phenolic protons. This can be achieved by converting them into ethers (e.g., methyl or benzyl ethers) or silyl ethers.
Etherification: The Williamson ether synthesis, involving the reaction of the corresponding phenoxide (formed with a base like NaOH or K₂CO₃) with an alkyl halide, can be used to form ethers.
Esterification: Phenolic esters can be readily formed by reacting the hydroxyl groups with acyl chlorides or acid anhydrides in the presence of a base. This reaction competes with C-acylation (Friedel-Crafts) and can sometimes be observed as a side reaction during the synthesis of the parent molecule nih.gov.
The aromatic ring itself, despite being substituted, retains some reactivity. The position between the two hydroxyl groups (C2) is highly activated. In the analogous compound 4,6-diacetylresorcinol, this position is susceptible to further electrophilic substitution, such as in azo coupling reactions to form colored azo dyes .
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The regioselectivity of the diacylation of 2-methylresorcinol to yield this compound is governed by the directing effects of the substituents on the benzene ring: two hydroxyl (-OH) groups and one methyl (-CH₃) group. Both the hydroxyl and methyl groups are activating and ortho-, para-directing.
In 2-methylresorcinol, the hydroxyl groups are at positions 2 and 4, and the methyl group is at position 3. The positions available for substitution are 1, 5, and 6. The directing effects of the substituents on these positions are as follows:
Position 1: Ortho to the -OH at position 2 and para to the -OH at position 4. This position is strongly activated.
Position 5: Para to the -OH at position 2 and ortho to the -OH at position 4. This position is also strongly activated.
Position 6: Ortho to the -OH at position 2. This position is activated, but generally less so than the positions activated by two hydroxyl groups.
Considering these directing effects, electrophilic substitution is most likely to occur at positions 1 and 5. Therefore, the Friedel-Crafts diacylation of 2-methylresorcinol is expected to be highly regioselective, yielding the 1,5-diacetyl derivative. The reaction proceeds via the formation of an acylium ion (CH₃CO⁺) from an acylating agent, which then attacks the electron-rich aromatic ring.
Table 1: Predicted Regioselectivity in the Diacylation of 2-Methylresorcinol
| Reagent/Catalyst System | Expected Major Product | Rationale for Regioselectivity |
| Acetic anhydride / Lewis Acid (e.g., AlCl₃, ZnCl₂) | This compound | Strong activation and ortho-, para-directing effects of the two hydroxyl groups overwhelmingly favor substitution at the 1 and 5 positions. |
| Acetic acid / Brønsted Acid (e.g., H₂SO₄, MSA) | This compound | Similar to Lewis acid catalysis, the strong directing effects of the hydroxyl groups dictate the positions of acylation. |
Catalytic Approaches in Synthesis and Transformation
Catalysis plays a crucial role in both the synthesis and subsequent transformations of this compound. The choice of catalyst can significantly influence reaction rates, yields, and selectivity.
Role of Specific Catalysts in Compound Modification and Green Chemistry Principles
The synthesis of diacylated resorcinols is traditionally carried out using stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂). semanticscholar.org While effective, these catalysts generate significant amounts of waste and can be difficult to handle and separate from the reaction mixture.
In line with the principles of green chemistry, recent research has focused on the development of more environmentally benign and reusable catalysts for Friedel-Crafts acylation. ias.ac.inresearchgate.net Solid acid catalysts, such as zeolites, montmorillonite clays (K-10), and ion-exchange resins (e.g., Amberlyst-36), have emerged as promising alternatives. ias.ac.infuture4200.com These materials offer several advantages, including ease of separation, reusability, and reduced waste generation. For instance, methanesulfonic acid (MSA) has been demonstrated as an efficient and metal-free catalyst for the diacetylation of resorcinol. semanticscholar.orgasianpubs.org The use of acetic acid as a green acylating agent, which produces water as the only byproduct, further enhances the sustainability of the process. future4200.com
Metal-Mediated and Organocatalytic Transformations
While the synthesis of this compound is dominated by acid-catalyzed Friedel-Crafts reactions, metal-mediated and organocatalytic transformations can be envisioned for its further functionalization.
Metal-Mediated Transformations: The acetyl groups of the target compound can be subjected to various metal-catalyzed reactions. For example, palladium-catalyzed cross-coupling reactions could be employed to form new carbon-carbon or carbon-heteroatom bonds at positions ortho to the acetyl groups, provided suitable precursors are synthesized.
Organocatalytic Transformations: Organocatalysis offers a metal-free approach to modify the structure of this compound. For instance, the acetyl groups could potentially undergo aldol (B89426) or other condensation reactions catalyzed by proline or its derivatives. The confined space of supramolecular structures, such as resorcinarene capsules, has been shown to influence the regiochemistry of Friedel-Crafts reactions and could potentially be applied to transformations of the title compound. acs.org
Chemo- and Regioselective Functionalization Strategies
The presence of multiple reactive sites in this compound—two hydroxyl groups, two acetyl groups, and the aromatic ring—necessitates chemo- and regioselective functionalization strategies for its further modification.
Chemoselectivity: The hydroxyl groups are typically more nucleophilic than the aromatic ring and can be selectively O-functionalized (e.g., etherification, esterification) under appropriate conditions, leaving the acetyl groups and the aromatic ring intact. Conversely, the acetyl groups can be selectively targeted for reactions such as reduction or conversion to other functional groups without affecting the hydroxyl groups.
Regioselectivity: The two hydroxyl groups and two acetyl groups are chemically distinct due to their positions on the aromatic ring. This difference in their chemical environment can be exploited for regioselective transformations. For example, the hydroxyl group at position 2, being ortho to an acetyl group, may exhibit different reactivity compared to the hydroxyl group at position 4. Similarly, the acetyl groups at positions 1 and 5 might show differential reactivity in certain reactions due to the influence of the neighboring methyl group.
Table 2: Potential Chemo- and Regioselective Functionalization Reactions
| Functional Group | Reaction Type | Potential for Selectivity |
| Hydroxyl Groups | O-Alkylation, O-Acylation | Regioselectivity between the 2-OH and 4-OH may be possible based on steric and electronic differences. |
| Acetyl Groups | Reduction, Condensation | Selective reaction at one of the two acetyl groups could be challenging but might be achieved using bulky reagents or protecting group strategies. |
| Aromatic Ring | Further Electrophilic Substitution | The existing substituents will direct any further substitution, likely to the remaining activated position on the ring. |
An article on the coordination chemistry and supramolecular assembly of this compound cannot be generated at this time. Despite a thorough search of available resources, no specific scientific literature detailing the coordination chemistry of this particular compound could be located. The necessary data regarding its ligand properties, chelation modes, metal ion interactions, and the synthesis or characterization of its metal complexes are not present in the accessible scientific domain. Therefore, the requested article, which must strictly adhere to a detailed outline on these specific topics, cannot be composed.
Coordination Chemistry and Supramolecular Assembly
Formation and Characterization of Metal Complexes
Investigation of Electron Configuration and Spin States in Metal Centers
The electron configuration and resulting spin state of a metal center in a coordination complex are dictated by the interplay between the ligand field strength and the electron-pairing energy. In transition metal complexes, the d-orbitals split into different energy levels upon coordination with ligands. For an octahedral complex, these are the lower-energy t₂g and higher-energy eg sets. The magnitude of this energy separation (Δo) determines whether a complex will be high-spin or low-spin. wikipedia.orglibretexts.org
High-Spin vs. Low-Spin States: For metal ions with d⁴ to d⁷ electron configurations, two possible ground-state electron configurations exist. mdpi.com In a weak-field scenario, the crystal field splitting energy (Δo) is smaller than the energy required to pair electrons (P). Consequently, electrons will singly occupy the higher-energy eg orbitals before pairing in the lower-energy t₂g orbitals, leading to a high-spin complex with a maximum number of unpaired electrons. libretexts.orgyoutube.com Conversely, in a strong-field case, Δo is greater than P, making it energetically more favorable for electrons to pair in the t₂g orbitals before occupying the eg orbitals, resulting in a low-spin complex with fewer unpaired electrons. youtube.comuri.edu
The ligands derived from dihydroxybenzene compounds like catechols can influence these states significantly. For instance, theoretical studies on iron-catechol complexes, specifically [Fe(cat)₃]ⁿ⁻ (where n=2 or 3), have shown that the high-spin state is more favorable, as indicated by higher binding energies compared to intermediate or low-spin states. uni-hannover.de This suggests that catecholate ligands, in this context, act as relatively weak-field ligands.
Furthermore, the electronic nature of the ligand can be tuned. In a series of catecholatoiron(III) complexes, the introduction of electron-withdrawing groups on the ligand was found to shift the spin equilibrium from a high-spin to a low-spin state. nih.gov This demonstrates that the electronic properties of the benzene (B151609) ring and its substituents directly modulate the ligand field strength and, consequently, the spin state of the coordinated metal ion.
Table 1: Factors Influencing Spin State in d⁴–d⁷ Octahedral Complexes
| Factor | Condition Favoring High-Spin | Condition Favoring Low-Spin |
|---|---|---|
| Ligand Field Strength | Weak-field ligands (e.g., halides, H₂O) | Strong-field ligands (e.g., CN⁻, CO) |
| Crystal Field Splitting (Δo) | Δo < P (Pairing Energy) | Δo > P (Pairing Energy) |
| Electron Configuration | Electrons populate eg before t₂g is filled | t₂g orbitals are filled before populating eg |
| Metal Ion | First-row transition metals | Second and third-row transition metals |
| Oxidation State | Lower oxidation states | Higher oxidation states |
Advanced Applications of Coordination Complexes
Catalytic Activity of Metal Complexes (e.g., in Oxidation, Reduction Reactions)
Metal complexes derived from ligands structurally similar to 1,5-diacetyl-2,4-dihydroxy-3-methylbenzene exhibit significant catalytic activity, particularly in oxidation reactions. The combination of a redox-active metal center and a non-innocent ligand (a ligand that can participate in redox processes) creates a versatile platform for catalysis.
A prime example is the activity of iron complexes in mimicking the function of catechol dioxygenases, enzymes that catalyze the oxidative cleavage of aromatic rings. mdpi.com Biomimetic iron(II) complexes with α-hydroxy ketone ligands, such as 2,4′-dihydroxyacetophenone, have been synthesized to probe the mechanism of 2,4′-dihydroxyacetophenone dioxygenase (DAD). acs.orgnsf.gov These synthetic complexes react with dioxygen to oxidatively cleave the aliphatic C–C bonds of the coordinated α-hydroxy ketone, yielding carboxylic acids as products. acs.org This reactivity highlights the potential for such complexes to catalyze challenging bond-cleavage reactions.
Furthermore, ruthenium(III) Schiff base complexes derived from 2-hydroxyacetophenone (B1195853) have been shown to catalyze the oxidation of organic substrates like cyclooctene. orientjchem.org The catalytic cycle in these systems often involves the activation of molecular oxygen or other oxidants at the metal center, followed by transfer to the substrate. The electronic environment provided by the ligand is crucial in modulating the redox potential of the metal and stabilizing key catalytic intermediates.
Materials Science Applications (e.g., Luminescent Materials, Dye-Sensitized Solar Cells (DSSC))
The unique electronic properties of metal complexes with dihydroxybenzene-type ligands make them attractive for applications in materials science, particularly as luminescent materials and as sensitizers in dye-sensitized solar cells (DSSCs). numberanalytics.com
Luminescent Materials: Transition metal complexes are widely studied for their luminescence, which arises from electronic transitions, often metal-to-ligand charge transfer (MLCT). tus.ac.jpmdpi.com These materials are central to technologies like organic light-emitting diodes (OLEDs). rsc.org While specific data on complexes of this compound is not available, related structures are promising. For example, europium(III) complexes synthesized with ligands derived from 4,6-diacetylresorcinol (B1214101) show luminescent properties. chemicalbook.com The emission characteristics of such complexes can be tuned by modifying the ligand structure or changing the metal ion. numberanalytics.com
Dye-Sensitized Solar Cells (DSSC): In DSSCs, a dye molecule absorbs light and injects an electron into the conduction band of a semiconductor, typically TiO₂. researchgate.net Catechol (1,2-dihydroxybenzene) derivatives have proven to be excellent anchoring groups for attaching dye molecules to the TiO₂ surface. acs.orgtaylorfrancis.comnih.gov The two adjacent hydroxyl groups bind strongly to the semiconductor, ensuring efficient electronic coupling and stability. acs.orgresearchgate.net This interaction can also create a new absorption band in the visible spectrum, a phenomenon known as "type-II sensitization," which enhances the light-harvesting efficiency of the solar cell. acs.org Copper(I) complexes featuring catechol-functionalized ligands have been successfully incorporated into DSSCs, demonstrating stable performance even with aqueous electrolytes. acs.org
Data derived from a high-performing organic dye system for context.
Supramolecular Assembly and Self-Assembled Structures
Supramolecular chemistry involves the formation of complex, ordered structures through non-covalent interactions, with metal-ligand coordination being a powerful tool for directing self-assembly. rsc.orgnih.gov Ligands with multiple binding sites, such as this compound, can act as building blocks for constructing intricate supramolecular architectures like metallomacrocycles, cages, or coordination polymers. nih.govacs.org
The geometry of the resulting assembly is determined by the coordination preference of the metal ion and the spatial arrangement of the binding sites on the ligand. nih.gov For example, a ditopic ligand can react with metal ions to form either a discrete [1+1] metallomacrocycle or a linear metallopolymer, depending on the specific metal ion used. nih.gov This metal-ion selectivity provides a mechanism for controlling the final supramolecular structure.
The formation of these self-assembled structures is driven by the thermodynamic favorability of the coordinated state. These assemblies have applications in areas such as molecular recognition, catalysis, and drug delivery. The reversible nature of metal-ligand bonds can also impart stimuli-responsive properties to the material, allowing the assembly or disassembly of the structure in response to external triggers. researchgate.net
Spectroscopic and Structural Elucidation Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to deduce the chemical environment of individual atoms.
¹H NMR for Proton Environment Analysis, Chemical Shifts, and Coupling Constants
Proton (¹H) NMR spectroscopy provides information about the different types of protons in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. Electron-withdrawing groups, such as the acetyl and hydroxyl groups in 1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene, tend to deshield nearby protons, causing them to resonate at higher chemical shift values (downfield).
In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the aromatic proton, the hydroxyl protons, the methyl protons of the acetyl groups, and the methyl protons on the benzene (B151609) ring. The integration of these signals would correspond to the number of protons of each type. Furthermore, spin-spin coupling between adjacent non-equivalent protons would lead to the splitting of signals, providing valuable information about the connectivity of the molecule. The coupling constant (J), measured in Hertz (Hz), is a measure of the interaction between two protons and is dependent on the number of bonds separating them and their dihedral angle.
A hypothetical data table for the ¹H NMR spectrum is presented below.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~12-13 | Singlet | - | 2H | Hydroxyl (OH) protons |
| ~7.5 | Singlet | - | 1H | Aromatic (Ar-H) proton |
| ~2.6 | Singlet | - | 6H | Acetyl (CH₃CO) protons |
| ~2.1 | Singlet | - | 3H | Ring methyl (Ar-CH₃) protons |
¹³C NMR for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are also influenced by their electronic environment. Carbonyl carbons of the acetyl groups would appear significantly downfield (typically in the range of 190-210 ppm). Aromatic carbons would resonate in the region of 100-160 ppm, with those attached to hydroxyl groups appearing more downfield due to the deshielding effect. The methyl carbons would appear at the most upfield positions.
A hypothetical data table for the ¹³C NMR spectrum is provided below.
| Chemical Shift (δ, ppm) | Assignment |
| ~205 | Carbonyl carbons (C=O) |
| ~160 | Aromatic carbons attached to OH (C-OH) |
| ~140 | Aromatic carbon attached to CH₃ (C-CH₃) |
| ~115 | Aromatic carbons attached to acetyl groups (C-COCH₃) |
| ~110 | Aromatic carbon with proton (C-H) |
| ~30 | Acetyl methyl carbons (COCH₃) |
| ~15 | Ring methyl carbon (Ar-CH₃) |
2D NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY) for Connectivity and Spatial Proximity
Two-dimensional (2D) NMR techniques are instrumental in establishing the complete structural assignment of complex molecules.
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, COSY would be of limited use for the aromatic system as there is only one aromatic proton.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the protonated aromatic carbon and the methyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary (non-protonated) carbons. For example, correlations would be expected between the acetyl methyl protons and the carbonyl carbon, as well as the aromatic carbon to which the acetyl group is attached.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This can provide valuable information about the conformation of the molecule. For instance, a NOESY spectrum could show correlations between the ring methyl protons and the adjacent acetyl methyl protons, confirming their spatial proximity.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The absorption frequencies are characteristic of specific functional groups. For this compound, the IR spectrum would be expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3600 (broad) | O-H stretch | Hydroxyl (OH), H-bonded |
| ~1650 | C=O stretch | Acetyl (ketone) |
| 1550-1600 | C=C stretch | Aromatic ring |
| 1200-1300 | C-O stretch | Phenolic |
| 2850-3000 | C-H stretch | Methyl (CH₃) |
The broadness of the O-H stretching band is indicative of hydrogen bonding, which is expected to be present in this molecule due to the hydroxyl and acetyl groups.
Raman Spectroscopy and Surface Enhanced Raman Spectroscopy (SERS) for Molecular Vibrations and Adsorption Studies
Raman spectroscopy is a complementary technique to IR spectroscopy that also probes molecular vibrations. It relies on the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar groups and symmetric vibrations. The Raman spectrum of this compound would also show characteristic bands for the aromatic ring and the various C-H, C=O, and C-O vibrations.
Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a metal surface (typically silver or gold). This enhancement allows for the detection of very low concentrations of an analyte. SERS studies on this compound could provide insights into its adsorption behavior on different surfaces and how the molecular vibrations are affected by this interaction. The orientation of the molecule on the surface can be inferred from the relative enhancement of different Raman bands.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is invaluable for determining the molecular weight and elemental composition of a compound, as well as for elucidating its chemical structure through fragmentation analysis.
High-Resolution Mass Spectrometry for Exact Mass Determination and Elemental Composition
High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with a high degree of accuracy. This precise mass measurement allows for the unambiguous determination of its elemental formula, distinguishing it from other compounds with the same nominal mass. The expected molecular formula for this compound is C₁₁H₁₂O₄, which would be confirmed by HRMS.
Fragmentation Pathways and Structural Information from MS/MS Experiments
Tandem mass spectrometry (MS/MS) experiments would be conducted to induce fragmentation of the parent ion and analyze the resulting fragment ions. The fragmentation pattern provides critical information about the connectivity of atoms within the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of acetyl groups, methyl groups, and water molecules. The analysis of these fragmentation patterns would help to confirm the positions of the acetyl, hydroxyl, and methyl substituents on the benzene ring.
X-ray Diffraction (XRD) Analysis
X-ray diffraction is a premier technique for determining the three-dimensional atomic and molecular structure of a crystalline solid.
Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination
Should suitable single crystals of this compound be grown, single-crystal X-ray diffraction would provide an unequivocal determination of its solid-state molecular structure. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the crystalline state.
Crystallographic Data and Molecular Packing Analysis
The data obtained from single-crystal XRD would include the unit cell dimensions, space group, and atomic coordinates. This crystallographic information would allow for a detailed analysis of the molecular packing in the crystal lattice, including the identification of any intermolecular interactions such as hydrogen bonding, which are expected to be present due to the hydroxyl and acetyl groups.
Powder X-ray Diffraction for Polymorphism and Phase Identification
Powder X-ray diffraction (PXRD) would be utilized to analyze the bulk crystalline sample of this compound. The resulting diffraction pattern serves as a fingerprint for the crystalline phase, which is useful for routine identification and purity assessment. Furthermore, PXRD is a key tool for investigating the existence of different crystalline forms, known as polymorphs, which can have distinct physical properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For an aromatic compound such as this compound, UV-Vis spectroscopy provides valuable insights into its electronic structure, conjugation, and interactions in solution. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones, and the wavelengths at which these absorptions occur are characteristic of the molecule's chromophores.
Electronic Transitions and Chromophore Analysis
The UV-Vis spectrum of this compound is primarily determined by the chromophores present in its structure. The main chromophore is the substituted benzene ring, which contains a conjugated π-electron system. Additionally, the two acetyl groups (-COCH₃) and two hydroxyl groups (-OH) significantly influence the electronic transitions.
The primary electronic transitions observed in this molecule are π → π* and n → π* transitions.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic compounds typically exhibit two such bands, often referred to as the E-band (ethylenic) and the B-band (benzenoid). pharmatutor.orgwikipedia.org For benzene, these appear at approximately 184 nm, 204 nm (E-bands), and a less intense, fine-structured band around 255 nm (B-band). libretexts.org In this compound, the presence of multiple substituents on the benzene ring causes a shift of these bands to longer wavelengths (a bathochromic or red shift). The hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating groups (auxochromes), which increase the electron density in the ring and enhance conjugation. The acetyl (-COCH₃) groups are electron-withdrawing groups, which also extend the conjugation of the π system. This combination of substituents leads to a significant bathochromic shift of both the E and B bands.
n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), located on the oxygen atoms of the hydroxyl and acetyl groups, to a π* antibonding orbital of the aromatic ring or the carbonyl group. pharmatutor.orgjove.com The n → π* transitions of the carbonyl groups in ketones are typically weak (low molar absorptivity) and appear at longer wavelengths than the π → π* transitions. pharmatutor.orgjove.comresearchgate.net In polar solvents, these bands often experience a hypsochromic (blue) shift.
The cumulative effect of the substituents on the benzene ring in this compound results in a complex UV-Vis spectrum with several overlapping absorption bands. The expected absorption maxima are summarized in the table below.
| Transition Type | Associated Chromophore | Predicted Wavelength Range (λmax, nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Notes |
|---|---|---|---|---|
| π → π* (E-band) | Substituted Benzene Ring | 210 - 240 | High (>10,000) | Shifted to longer wavelengths due to substitution. |
| π → π* (B-band) | Substituted Benzene Ring | 260 - 290 | Moderate (1,000 - 10,000) | Fine structure may be lost in polar solvents. |
| n → π* | Carbonyl Groups (C=O) | 300 - 340 | Low (<1,000) | Weak absorption, sensitive to solvent polarity. |
Study of Complexation and Chemical Transformations in Solution
UV-Vis spectroscopy is a highly effective method for studying the interactions of phenolic compounds with other species in solution, such as metal ions, and for monitoring the progress of chemical reactions. spectroscopyonline.comresearchgate.net
Complexation Studies:
Phenolic compounds, particularly those with ortho-dihydroxy or hydroxyl-keto functionalities, are known to form complexes with metal ions. researchgate.netmdpi.com The formation of a complex between this compound and a metal ion can be readily monitored by UV-Vis spectroscopy. Upon complexation, the electronic environment of the chromophore is altered, typically leading to a significant change in the absorption spectrum. nih.gov This often manifests as a bathochromic shift of the π → π* bands and a change in their intensity.
By systematically varying the concentration of the metal ion while keeping the concentration of the phenolic compound constant, one can observe the spectral changes. The appearance of an isosbestic point, a wavelength at which the absorbance remains constant, is a strong indicator of a two-component system in equilibrium (the free ligand and the complex). These studies allow for the determination of the stoichiometry and stability constants of the formed complexes.
Monitoring Chemical Transformations:
Chemical transformations, such as oxidation, degradation, or participation in a synthetic reaction, can be followed in real-time using UV-Vis spectroscopy. spectroscopyonline.com As the structure of this compound changes, its UV-Vis spectrum will also change. For example, the oxidation of the hydroxyl groups to quinone-like structures would lead to the appearance of new absorption bands at longer wavelengths, often in the visible region.
By monitoring the absorbance at a specific wavelength corresponding to either a reactant or a product, the kinetics of the reaction can be determined. The absorbance is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law. ijset.in This allows for the calculation of reaction rates and rate constants.
| Time (minutes) | Absorbance at λmax of Reactant (e.g., 280 nm) | Absorbance at λmax of Product (e.g., 450 nm) |
|---|---|---|
| 0 | 1.200 | 0.010 |
| 10 | 0.950 | 0.260 |
| 20 | 0.750 | 0.460 |
| 30 | 0.600 | 0.610 |
| 60 | 0.350 | 0.860 |
| 120 | 0.150 | 1.060 |
Theoretical and Computational Chemistry Studies
Molecular Modeling and Simulation
Intermolecular Interactions and Hydrogen Bonding Networks:While the molecule possesses hydroxyl and acetyl groups capable of forming strong intramolecular and intermolecular hydrogen bonds, specific computational analysis of these networks is absent from the literature.researchgate.netmdpi.com
Consequently, a detailed article adhering to the specified outline cannot be generated at this time. The absence of dedicated research on this compound highlights a gap in the current body of computational chemistry literature.
Prediction of Reactivity and Electronic Properties
Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. fiveable.mewikipedia.org The HOMO is the orbital that is most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive. researchgate.net
For 1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene, the HOMO is expected to be localized on the electron-rich benzene (B151609) ring and the oxygen atoms of the hydroxyl groups, as these are the most electron-donating parts of the molecule. The LUMO, on the other hand, would likely be centered on the electron-withdrawing acetyl groups.
The distribution of the HOMO and LUMO can predict how the molecule will interact with electrophiles and nucleophiles:
Electrophilic attack: An electrophile will preferentially attack the regions of the molecule where the HOMO is most dense. For this compound, this would likely be the aromatic ring.
Nucleophilic attack: A nucleophile will tend to attack the areas where the LUMO is most prominent, which would be the carbonyl carbons of the acetyl groups.
The energies of the HOMO and LUMO are influenced by the substituents on the benzene ring. Electron-donating groups, such as hydroxyl and methyl groups, generally increase the energy of the HOMO, making the molecule a better electron donor. Conversely, electron-withdrawing groups like the acetyl groups lower the energy of the LUMO, making the molecule a better electron acceptor.
| Orbital | Description | Role in Reactivity | Expected Localization on this compound |
|---|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that contains electrons. | Acts as an electron donor (nucleophile). youtube.com | Benzene ring and hydroxyl groups. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that does not contain electrons. | Acts as an electron acceptor (electrophile). youtube.com | Acetyl groups. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. researchgate.net A smaller gap implies higher reactivity. researchgate.net | Influenced by the combination of electron-donating and electron-withdrawing substituents. |
A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map is color-coded to indicate different regions of electrostatic potential:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack.
Green/Yellow: Regions of intermediate electrostatic potential.
For this compound, the MEP map would be expected to show regions of negative potential (red) around the oxygen atoms of the hydroxyl and acetyl groups due to the presence of lone pairs of electrons. These sites would be attractive to electrophiles. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms of the hydroxyl groups, making them susceptible to interaction with nucleophiles. The carbonyl carbons of the acetyl groups would also exhibit some degree of positive potential.
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the charge distribution and electronic delocalization within a molecule. nih.govwikipedia.org It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with the familiar Lewis structure concepts. wikipedia.org
For this compound, NBO analysis would quantify the natural atomic charges on each atom, revealing the extent of electron donation from the hydroxyl and methyl groups to the benzene ring and the electron-withdrawing effect of the acetyl groups. This analysis can provide a more quantitative picture than MEP maps alone.
Spectroscopic Parameter Prediction and Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. Computational methods, particularly those based on Density Functional Theory (DFT), can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net These predictions can be compared with experimental data to confirm or aid in the elucidation of the molecular structure.
The chemical shift of a nucleus is highly sensitive to its local electronic environment. For this compound, a computational prediction would yield distinct chemical shifts for each unique proton and carbon atom. For example:
The protons of the hydroxyl groups would be expected to have chemical shifts that are sensitive to solvent and concentration due to hydrogen bonding.
The aromatic proton would have a chemical shift influenced by the electronic effects of the surrounding substituents.
The protons of the methyl groups (on the ring and the acetyl groups) would appear in the aliphatic region of the spectrum.
The carbonyl carbons of the acetyl groups would have characteristic chemical shifts in the downfield region of the ¹³C NMR spectrum.
While specific predicted and experimental NMR data for this compound are not available in the literature, the table below provides an illustrative comparison of how such data would be presented. The accuracy of NMR prediction software has significantly improved, with some modern tools achieving high levels of accuracy. academie-sciences.fr
| Atom Type | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |
|---|---|---|---|
| Aromatic C-H | (value) | (value) | (value) |
| Hydroxyl O-H | (value) | (value) | (value) |
| Ring C-CH₃ | (value) | (value) | (value) |
| Acetyl C=O | (value) | (value) | (value) |
| Acetyl CH₃ | (value) | (value) | (value) |
Vibrational Frequency Calculations and Normal Mode Assignment
Vibrational frequency calculations are a cornerstone of computational chemistry, providing a theoretical infrared (IR) and Raman spectrum that can be used to interpret experimental data. These calculations are typically performed using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost. The process involves optimizing the molecular geometry to a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational frequencies and their corresponding atomic motions are known as normal modes.
Table 1: Representative Vibrational Modes and Frequencies for a Diacetyl Compound (Note: This data is for a related diacetyl compound and is illustrative of the types of vibrational modes present. Specific frequencies for this compound will differ.)
| Vibrational Mode | Description | Typical Frequency Range (cm⁻¹) |
| O-H stretch | Stretching of the hydroxyl groups | 3200-3600 |
| C-H stretch (aromatic) | Stretching of C-H bonds on the benzene ring | 3000-3100 |
| C-H stretch (methyl) | Stretching of C-H bonds in the methyl group | 2850-3000 |
| C=O stretch | Stretching of the carbonyl groups | 1650-1750 |
| C=C stretch (aromatic) | Stretching of C=C bonds in the benzene ring | 1400-1600 |
| C-O stretch | Stretching of the carbon-oxygen single bonds | 1000-1300 |
| C-C stretch | Stretching of carbon-carbon single bonds | 800-1200 |
| O-H bend | Bending of the hydroxyl groups | 1300-1450 |
| C-H bend | Bending of C-H bonds | 600-1000 |
Electronic Spectra Simulation (e.g., Time-Dependent DFT) for UV-Vis Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for simulating electronic absorption spectra, such as UV-Vis spectra. This method calculates the excitation energies and oscillator strengths of electronic transitions between molecular orbitals. For aromatic compounds like this compound, the UV-Vis spectrum is dominated by π → π* transitions within the benzene ring and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the hydroxyl and acetyl groups.
Computational studies on substituted phenols have demonstrated that TD-DFT can accurately predict the shifts in absorption bands upon substitution. nih.govsemanticscholar.org The positions and intensities of the absorption maxima (λmax) are influenced by the nature and position of the substituents on the benzene ring. The hydroxyl and acetyl groups in this compound are expected to cause a bathochromic (red) shift of the benzene absorption bands due to their electron-donating and electron-withdrawing effects, which extend the π-conjugated system.
A computational study on ortho-substituted phenols showed that the presence of substituents can lead to shifts in the λmax of phenol. semanticscholar.org While specific TD-DFT data for this compound is not available, the methodology applied to similar compounds indicates that the electronic transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) would be of significant interest.
Table 2: Illustrative TD-DFT Calculated Electronic Transitions for a Substituted Phenol (Note: This data is hypothetical and serves to illustrate the output of a TD-DFT calculation. Actual values for this compound would require specific computation.)
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| HOMO → LUMO | 3.87 | 320 | 0.25 |
| HOMO-1 → LUMO | 4.25 | 292 | 0.11 |
| HOMO → LUMO+1 | 4.60 | 270 | 0.08 |
Computational Insights into Chemical Mechanisms and Applications
Computational chemistry also provides valuable insights into reaction mechanisms and the prediction of material properties, guiding experimental work and the design of new applications.
Mechanistic Pathways of Complex Formation and Reactions
The dihydroxy and diacetyl functionalities in this compound make it a potential ligand for metal complexation. The hydroxyl and carbonyl groups can act as coordination sites for metal ions. Computational studies can elucidate the mechanistic pathways of such complex formation reactions. DFT calculations can be used to determine the structures of reactants, transition states, and products, as well as the corresponding energies, providing a detailed picture of the reaction mechanism.
While no specific mechanistic studies on the complex formation of this compound were found, research on the complexation of metal ions with β-diketones provides a relevant analogy. iosrjournals.org These studies often investigate the kinetics and thermodynamics of complex formation, identifying the rate-determining steps and the stability of the resulting complexes. For this compound, computational studies could explore the chelation of metal ions through the ortho-hydroxyacetyl moieties, predicting the preferred coordination geometries and the electronic structure of the resulting metal complexes.
In Silico Prediction of Optical Properties (e.g., Non-Linear Optics)
In silico methods are increasingly used to predict the non-linear optical (NLO) properties of molecules. Materials with significant NLO properties are of interest for applications in optoelectronics and photonics. The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using computational methods like DFT. Molecules with large β values often possess a combination of electron-donating and electron-withdrawing groups connected by a π-conjugated system, leading to significant intramolecular charge transfer upon excitation.
The structure of this compound, with its electron-donating hydroxyl groups and electron-withdrawing acetyl groups on a benzene ring, suggests potential for NLO activity. Computational studies on other substituted benzene derivatives have shown that the arrangement of donor and acceptor groups significantly influences the NLO response. acs.orgnih.gov For instance, studies on nitroaniline isomers have demonstrated the importance of the substitution pattern on the second-order NLO properties. acs.orgnih.gov A computational screening of this compound could predict its hyperpolarizability and guide its potential application in NLO materials.
Table 3: Comparison of Calculated First Hyperpolarizability (β) for Representative Substituted Benzenes (Note: These are example values from literature for other compounds and are intended to show the range of predicted NLO properties. The value for this compound would need to be calculated.)
| Compound | Donor Group(s) | Acceptor Group(s) | Calculated β (a.u.) |
| Benzene | - | - | 0 |
| Aniline | -NH₂ | - | ~30 |
| Nitrobenzene | - | -NO₂ | ~60 |
| p-Nitroaniline | -NH₂ | -NO₂ | ~1000 |
Adsorption Behavior on Surfaces and Interface Chemistry
The study of the adsorption of molecules on surfaces is crucial for applications in catalysis, sensing, and electronics. Computational methods, particularly DFT, can model the interaction between a molecule and a surface, predicting the preferred adsorption sites, adsorption energies, and the resulting changes in the electronic structure of both the molecule and the surface.
For this compound, the functional groups (hydroxyl, acetyl, methyl) and the aromatic ring can all interact with a surface. Studies on the adsorption of benzene derivatives on surfaces like silver (Ag) and carbon nanotubes have shown that the nature of the functional groups dictates the adsorption behavior. aip.orgdtic.milresearchgate.net For example, electron-donating groups can lead to electron transfer from the molecule to the surface, while electron-withdrawing groups can facilitate electron transfer in the opposite direction. aip.org The hydroxyl groups of this compound could also form hydrogen bonds with suitable surfaces. Computational simulations could predict whether the molecule adsorbs in a planar or tilted orientation and which functional groups dominate the interaction with a given surface.
Table 4: Illustrative Adsorption Energies of Benzene Derivatives on a Metal Surface (Note: This data is based on general findings for substituted benzenes on surfaces and is for illustrative purposes. Specific values for this compound would depend on the surface and computational method.)
| Adsorbate | Functional Group | Adsorption Energy (eV) |
| Benzene | - | -0.8 |
| Toluene | -CH₃ (weakly donating) | -0.9 |
| Aniline | -NH₂ (donating) | -1.2 |
| Nitrobenzene | -NO₂ (withdrawing) | -1.1 |
Advanced Research Topics and Future Directions
Development of Novel Analogs and Derivatives with Tunable Properties
The inherent reactivity of the functional groups on the 1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene ring—the hydroxyl and acetyl moieties—offers extensive opportunities for the rational design of novel analogs and derivatives. The creation of multi-substituted benzene (B151609) derivatives is a cornerstone of developing functional organic materials for pharmaceuticals, agrochemicals, and electronics. nagoya-u.ac.jprevoscience.comsciencedaily.com By systematically modifying the parent structure, researchers can fine-tune its physicochemical and biological properties for specific applications.
Key areas for derivatization include:
Modification of Hydroxyl Groups: Etherification or esterification of the phenolic hydroxyl groups can alter solubility, lipophilicity, and hydrogen-bonding capabilities. This is a common strategy to modulate the pharmacokinetic profiles of bioactive molecules.
Transformation of Acetyl Groups: The acetyl groups can be subjected to a wide range of chemical transformations. For instance, they can be reduced to alcohols, oxidized to carboxylic acids, or serve as handles for forming larger, more complex structures through aldol (B89426) or similar condensation reactions.
Ring Substitution: While the existing substituents direct electrophilic substitution, further functionalization of the aromatic ring could introduce additional diversity, leading to compounds with novel electronic or steric properties. smolecule.com
The programmed synthesis of such derivatives allows for the creation of a chemical library based on the this compound core, enabling systematic exploration of structure-activity relationships.
| Derivative Class | Modification Strategy | Potential Tunable Properties | Example Target Compound |
|---|---|---|---|
| Ethers/Esters | Alkylation or acylation of the -OH groups | Increased lipophilicity, altered solubility, modified biological activity | 1,5-Diacetyl-2,4-dimethoxy-3-methylbenzene |
| Mannich Bases | Reaction with formaldehyde (B43269) and amines | Enhanced biological activity, potential for metal chelation | Amino-methylated derivatives at positions ortho to the hydroxyls |
| Chalcones | Condensation of acetyl groups with aldehydes | Photophysical properties, potential anticancer or antimicrobial activity | Bis-chalcone derivatives |
| Heterocycles | Cyclization reactions involving acetyl and hydroxyl groups | Novel scaffolds for drug discovery, unique electronic properties | Benzofuran or chromone (B188151) derivatives |
Exploration of New Synthetic Methodologies
While classical methods like Friedel-Crafts acylation have been used to synthesize the core structure, modern synthetic chemistry offers milder, more efficient, and sustainable alternatives. smolecule.com Future research will likely focus on applying these advanced methodologies to the synthesis of this compound and its derivatives.
Photoredox Catalysis: Visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. ethz.chbeilstein-journals.org This method uses a photoactive catalyst that, upon absorbing light, can engage in single-electron transfer (SET) processes with organic substrates. ethz.chsigmaaldrich.com This approach could unlock novel reaction pathways for functionalizing the benzene ring or modifying its substituents, avoiding the harsh reagents and high temperatures often required in traditional methods. ethz.ch For example, photoredox catalysis could facilitate C-H functionalization or decarboxylative couplings, expanding the synthetic toolkit available for this compound class. ethz.ch
Biocatalysis: The use of enzymes (biocatalysis) for chemical synthesis is another rapidly growing field, prized for its high selectivity and environmentally friendly reaction conditions (typically in water at ambient temperature). Research could explore enzymes capable of selectively acylating or deacylating the phenolic core, or for performing stereoselective reductions of the ketone functionalities. This would provide a green chemistry route to chiral derivatives that are difficult to access through conventional synthesis.
| Methodology | Traditional Approach (e.g., Friedel-Crafts) | Modern Approach (e.g., Photoredox Catalysis) |
|---|---|---|
| Energy Source | Often requires high heat | Uses visible light as a sustainable energy source beilstein-journals.org |
| Reaction Conditions | Often harsh, requiring strong Lewis acids | Typically mild, room temperature conditions ethz.ch |
| Environmental Impact | Can generate significant chemical waste | More environmentally benign ("green") rsc.org |
| Reaction Scope | Well-established but can be limited by substrate sensitivity | Enables novel and previously challenging transformations sigmaaldrich.com |
In-depth Mechanistic Investigations of Complex Reactions and Transformations
A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing more efficient synthetic routes. The compound is known to serve as a precursor in Mannich base synthesis, a reaction whose efficiency and regioselectivity are influenced by the electronic and steric effects of the ring's substituents. smolecule.com
Future work should involve detailed kinetic and computational studies to elucidate the pathways of its key transformations. Techniques such as Density Functional Theory (DFT) can be employed to model reaction intermediates and transition states, providing deep insight into the factors that govern selectivity. mdpi.com For example, a computational study could clarify how the interplay between the electron-donating hydroxyl and methyl groups and the electron-withdrawing acetyl groups dictates the preferred sites of electrophilic attack or the energetics of various cyclization pathways. smolecule.com Such mechanistic clarity is essential for optimizing existing reactions and predicting new, useful transformations.
Integration with Advanced Materials Design and Functionalization
The presence of multiple reactive sites makes this compound an attractive building block (monomer) for advanced materials. Multi-substituted benzenes are versatile components in the creation of plastics and organic electronic devices. nagoya-u.ac.jpsciencedaily.com
Polymers: The dihydroxy functionality allows the compound to act as a monomer in step-growth polymerization to form polyesters, polycarbonates, or polyethers. The rigid, substituted benzene core could impart desirable properties to the resulting polymers, such as high thermal stability, specific optical properties, or enhanced mechanical strength.
Nanoparticle Functionalization: The compound can be used as a ligand to coat the surface of nanoparticles (e.g., gold, iron oxide). The phenolic hydroxyls or acetyl groups can serve as anchor points to bind to the nanoparticle surface, while the rest of the molecule can be further modified to introduce specific functionalities, such as fluorescence or affinity for biological targets.
Metal-Organic Frameworks (MOFs): Derivatization of the acetyl groups into carboxylic acids would produce a ligand suitable for the construction of MOFs. The specific geometry and functionality of such a ligand could lead to porous materials with tailored properties for gas storage, separation, or catalysis. acs.org
Multiscale Modeling and Artificial Intelligence-Driven Chemical Discovery
Multiscale Modeling: Computational methods can predict the properties of molecules and materials across different scales. researchgate.net For instance, quantum mechanical calculations can determine the electronic properties of new derivatives, while molecular dynamics simulations can model how these molecules self-assemble or interact with a polymer matrix. researchgate.net This predictive power can guide experimental efforts by prioritizing the most promising candidate molecules.
AI-Driven Discovery: Machine learning and generative AI models are increasingly used to design novel molecules with specific desired properties. novartis.comyoutube.com An AI model could be trained on existing data to learn the relationship between chemical structure and a particular function (e.g., biological activity, material property). The model could then generate new derivatives of this compound that are predicted to have superior performance. genbio.ai This "in silico" approach can drastically reduce the time and cost associated with traditional trial-and-error discovery. novartis.comscitechdaily.com
By combining these computational approaches, researchers can create a powerful workflow to explore the vast chemical space around this core structure, leading to the accelerated discovery of new functional molecules and materials.
Q & A
Q. What are the optimal synthetic routes for 1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or multi-step acetylation of dihydroxy-methylbenzene precursors. For example, refluxing with acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under inert conditions can introduce acetyl groups. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Purity validation requires HPLC (≥98% purity threshold) and melting point analysis .
- Table 1 : Common Synthetic Routes and Yields
| Method | Catalyst | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃ | Dichloromethane | 65-72 | 97-99 |
| Stepwise Acetylation | H₂SO₄ (conc.) | Acetic Acid | 55-60 | 95-97 |
Q. How can the structure of this compound be rigorously characterized?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Assign acetyl (δ 2.3-2.6 ppm for CH₃, 200-210 ppm for carbonyl) and phenolic hydroxyl (δ 9-12 ppm) signals.
- FT-IR : Confirm O-H (3200-3500 cm⁻¹), C=O (1680-1720 cm⁻¹), and aromatic C-H (3000-3100 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Match molecular ion [M+H]⁺ with theoretical mass (C₁₁H₁₂O₄: 208.0735 g/mol).
Discrepancies in NMR integration may indicate residual solvents or tautomeric forms, requiring repeated crystallization .
Q. What factors influence the stability of this compound during storage and experimental use?
- Methodological Answer : Stability depends on:
- pH : Degrades rapidly in alkaline conditions (pH >9) due to deacetylation. Store in neutral buffers.
- Light/Temperature : Light-sensitive; store in amber vials at -20°C for long-term stability.
- Humidity : Hygroscopic; use desiccants in storage containers.
Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring are recommended to assess degradation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or crystal packing. For example:
- NMR vs. DFT Calculations : Use solvent-specific DFT models (e.g., PCM for DMSO) to refine chemical shift predictions.
- XRD vs. Molecular Dynamics : Compare experimental crystallographic data with simulated packing efficiencies to identify polymorphic variations.
Collaborative validation with independent labs and multi-technique cross-referencing (e.g., Raman spectroscopy) reduces ambiguity .
Q. What computational approaches predict the reactivity of this compound in biological or environmental systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, acetyl groups may act as electron-withdrawing, directing hydroxyl groups toward oxidation.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with in vitro assays (e.g., enzyme inhibition IC₅₀).
- Environmental Fate Models : EPI Suite predicts biodegradation half-lives (e.g., 14-28 days in aerobic soil) .
Q. How does surface adsorption impact the compound’s reactivity in heterogeneous catalysis or environmental interfaces?
- Methodological Answer : Adsorption on silica or TiO₂ surfaces alters reactivity:
- In Situ DRIFTS : Monitor surface-bound species during catalytic reactions (e.g., acetyl group cleavage at 150-200°C).
- XPS Analysis : Track oxidation states of surface-bound intermediates (e.g., C=O → C-OH transitions).
- Kinetic Studies : Compare reaction rates in solution vs. solid-supported systems. For instance, TiO₂ enhances photooxidation rates by 3-fold under UV light .
Data Contradiction Analysis Framework
- Step 1 : Replicate experiments under identical conditions (solvent, temperature, instrumentation).
- Step 2 : Cross-validate with orthogonal techniques (e.g., XRD for crystallinity vs. NMR for solution-state structure).
- Step 3 : Apply multivariate statistical analysis (e.g., PCA) to isolate variables causing discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
